Ethyl 7,8-dichloro-4-[2-(2-hydroxyethoxy)ethylamino]quinoline-3-carboxylate
Overview
Description
Ethyl 7,8-dichloro-4-[2-(2-hydroxyethoxy)ethylamino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7,8-dichloro-4-[2-(2-hydroxyethoxy)ethylamino]quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: The quinoline core is then chlorinated at the 7 and 8 positions using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Amination: The chlorinated quinoline is then reacted with 2-(2-hydroxyethoxy)ethylamine to introduce the amino group at the 4-position.
Esterification: Finally, the carboxylic acid group at the 3-position is esterified using ethanol and a suitable catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7,8-dichloro-4-[2-(2-hydroxyethoxy)ethylamino]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding amines.
Substitution: The chlorine atoms at the 7 and 8 positions can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Corresponding amines
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Ethyl 7,8-dichloro-4-[2-(2-hydroxyethoxy)ethylamino]quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7,8-dichloro-4-[2-(2-hydroxyethoxy)ethylamino]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair. This leads to the disruption of DNA synthesis and cell division, resulting in cell death. Additionally, the compound may interact with other cellular targets, such as enzymes and receptors, to exert its biological effects.
Comparison with Similar Compounds
Ethyl 7,8-dichloro-4-[2-(2-hydroxyethoxy)ethylamino]quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core structure.
Quinine: A natural alkaloid used to treat malaria.
Ciprofloxacin: A fluoroquinolone antibiotic with a quinoline core.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which may confer distinct biological and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
ethyl 7,8-dichloro-4-[2-(2-hydroxyethoxy)ethylamino]quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O4/c1-2-24-16(22)11-9-20-15-10(3-4-12(17)13(15)18)14(11)19-5-7-23-8-6-21/h3-4,9,21H,2,5-8H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYYZETUEJSBRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOCCO)C=CC(=C2Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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